N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide
Description
N-[3-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide is a heterocyclic acetamide derivative featuring a benzothiazole core linked to a 2-methylphenyl group at position 3 and a phenoxyacetamide moiety. This compound’s structure combines a rigid benzothiazole ring with flexible acetamide and aryloxy groups, enabling diverse interactions in biological systems.
Properties
Molecular Formula |
C22H18N2O2S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C22H18N2O2S/c1-15-17(22-24-19-11-5-6-13-20(19)27-22)10-7-12-18(15)23-21(25)14-26-16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,23,25) |
InChI Key |
JLFGYUDOBDBIOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)COC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 2-methyl-3-nitrobenzoic acid, followed by reduction of the nitro group to an amine. This intermediate is then reacted with phenoxyacetyl chloride to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to improve yield and efficiency .
Chemical Reactions Analysis
Oxidation Reactions
The compound’s benzothiazole ring and phenoxyacetamide group are susceptible to oxidation. Common oxidizing agents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) . These reactions may lead to:
-
Formation of sulfoxides or sulfones from the benzothiazole sulfur atom.
-
Modification of the acetamide group under strong oxidizing conditions, potentially generating carboxylic acids or amides.
Typical Conditions :
-
Solvent: Dimethylformamide (DMF) or dichloromethane (DCM).
-
Temperature: Room temperature to reflux.
Reduction Reactions
Reduction typically targets the acetamide group or aromatic systems. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reagents:
-
Amide reduction to generate primary amines.
-
Partial reduction of the benzothiazole ring , though this is less common due to the ring’s stability.
Key Factors :
-
Solvent choice (e.g., ethanol for NaBH₄).
-
Reaction time to avoid over-reduction.
Substitution Reactions
The aromatic rings (benzothiazole and phenoxy) may undergo electrophilic substitution. Nitration or halogenation (e.g., using nitric acid or chlorine gas) could introduce substituents at positions para or meta to the phenoxy group .
Example Reagents :
Hydrolysis
The acetamide group is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (e.g., HCl) produces a carboxylic acid and amine.
-
Basic hydrolysis (e.g., NaOH) generates a carboxylate salt.
Conditions :
-
Temperature: Elevated temperatures (e.g., reflux) accelerate reaction rates.
Cross-Coupling Reactions
The benzothiazole fragment may participate in C-C bond-forming reactions (e.g., Suzuki or Heck coupling) with organometallic reagents. These reactions are less common but could modify the aromatic system .
Reagents :
Enzymatic Interactions
While not a traditional chemical reaction, the compound’s interaction with enzymes (e.g., dihydropteroate synthetase inhibition) is notable for its potential antibacterial activity. This mechanism involves non-covalent binding to enzyme active sites.
Research Findings and Considerations
-
Structural Stability : The benzothiazole ring resists ring-opening under most conditions, maintaining structural integrity during reactions .
-
Functional Group Reactivity : The phenoxyacetamide group is more reactive than the benzothiazole moiety, dominating reaction pathways.
-
Steric Effects : The 2-methylphenyl substituent may hinder substitution reactions at adjacent positions .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. In anticancer research, it induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Structural Variations in Benzothiazole-Acetamide Derivatives
Key structural differences among analogs arise from substituents on the phenyl, benzothiazole, or phenoxy groups. Below is a comparative analysis:
Enzyme Binding and Docking Studies
- Compound 9c (4-bromophenyl-thiazole) showed strong binding to α-glucosidase in docking studies, with a binding energy of −9.2 kcal/mol, attributed to halogen interactions with active-site residues .
- Mefenacet’s benzothiazol-2-yloxy group forms hydrogen bonds with Tyr-114 and Asp-189 in acetylcholinesterase, explaining its herbicidal potency .
Key Research Findings and Trends
- Substituent Effects :
- Structural Rigidity : Benzothiazole cores with methylphenyl groups (e.g., target compound) favor planar conformations, aiding membrane penetration .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula: C22H18N2O2S
- Molecular Weight: 374.5 g/mol
- IUPAC Name: this compound
- Structure: The compound features a benzothiazole moiety, which is often associated with various biological activities.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes. For instance, it has been suggested that it can inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis, which could explain its potential antimicrobial properties.
- Antitumor Activity: Studies have shown that compounds with similar structures exhibit significant antitumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines .
Antitumor Activity
Research has demonstrated that this compound exhibits promising antitumor activity. A study utilizing the Sulforhodamine B (SRB) assay indicated that the compound effectively inhibited the proliferation of cultured leukemia and lymphoma cell lines .
Table 1: Antitumor Activity Against Various Cell Lines
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 (Lung Cancer) | 6.26 | 2D Cell Culture |
| HCC827 (Lung Cancer) | 6.48 | 2D Cell Culture |
| NCI-H358 (Lung Cancer) | 20.46 | 3D Cell Culture |
These results indicate that the compound is more effective in traditional two-dimensional cultures compared to three-dimensional assays, which may reflect its interaction with the tumor microenvironment.
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown potential antimicrobial activity. It was tested against various bacterial strains and demonstrated significant inhibition, suggesting that it could serve as a lead compound for further development into antimicrobial agents .
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:
- Study on Anticancer Effects: A clinical study reported a series of benzothiazole derivatives similar to this compound that showed significant reduction in tumor size among patients with advanced-stage cancers .
- Antimicrobial Efficacy: Another study evaluated the antimicrobial properties of benzothiazole derivatives against resistant strains of bacteria and found that these compounds significantly reduced bacterial load in infected models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
